molecular formula C24H21N5O3S B15099766 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B15099766
M. Wt: 459.5 g/mol
InChI Key: WHLHZNCHLSPNTG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with a suitable leaving group on the triazole ring.

    Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a dibenzofuran derivative and a halogenated triazole intermediate.

    Final Acetylation: The final step involves acetylation of the amine group on the triazole ring using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group on the dibenzofuran moiety can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Alkoxides, amines

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted dibenzofuran derivatives

Scientific Research Applications

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling processes.

    Modulating Gene Expression: Affecting the transcription and translation of genes involved in disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide shares structural similarities with other triazole-based compounds, such as:
    • This compound
    • This compound

Uniqueness

    Unique Structural Features: The combination of a triazole ring, sulfanyl group, and dibenzofuran moiety imparts unique chemical reactivity and biological activity to the compound.

    Distinct Mechanism of Action: The specific molecular interactions and pathways targeted by this compound may differ from those of other similar compounds, leading to unique therapeutic and research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C24H21N5O3S/c1-14-7-9-15(10-8-14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-5-3-4-6-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30)

InChI Key

WHLHZNCHLSPNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC

Origin of Product

United States

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